(2E)-2-[(furan-2-yl)methylidene]-4-methyl-3-oxo-4-(1H-1,2,4-triazol-1-yl)pentanenitrile
Description
The compound (2E)-2-[(furan-2-yl)methylidene]-4-methyl-3-oxo-4-(1H-1,2,4-triazol-1-yl)pentanenitrile (hereafter referred to as Compound A) is a synthetic organic molecule featuring a conjugated nitrile backbone, a furan-derived methylidene group, and a 1,2,4-triazole substituent. Its stereochemistry is defined by the (2E)-configuration, indicating the trans arrangement of substituents around the double bond.
Key structural attributes:
- Furan ring: Contributes to electron-rich aromatic systems, influencing reactivity and intermolecular interactions.
- 1,2,4-Triazole: A nitrogen-rich heterocycle known for its role in antifungal and antimicrobial agents (e.g., fluconazole, itraconazole) .
- Nitrile group: Enhances polarity and may participate in hydrogen bonding or serve as a synthetic handle for further derivatization.
Properties
IUPAC Name |
(2E)-2-(furan-2-ylmethylidene)-4-methyl-3-oxo-4-(1,2,4-triazol-1-yl)pentanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O2/c1-13(2,17-9-15-8-16-17)12(18)10(7-14)6-11-4-3-5-19-11/h3-6,8-9H,1-2H3/b10-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKWMUBZAGRBDJZ-UXBLZVDNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)C(=CC1=CC=CO1)C#N)N2C=NC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C(=O)/C(=C/C1=CC=CO1)/C#N)N2C=NC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[(furan-2-yl)methylidene]-4-methyl-3-oxo-4-(1H-1,2,4-triazol-1-yl)pentanenitrile typically involves multi-step organic reactions. One common method starts with the preparation of the furan-2-ylmethylidene intermediate, which is then reacted with a triazole derivative under specific conditions to form the final product. The reaction conditions often include:
Solvents: Common solvents such as ethanol or acetonitrile.
Catalysts: Acid or base catalysts to facilitate the reaction.
Temperature: Reactions are usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-[(furan-2-yl)methylidene]-4-methyl-3-oxo-4-(1H-1,2,4-triazol-1-yl)pentanenitrile can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Lithium aluminum hydride or catalytic hydrogenation for reduction reactions.
Nucleophiles: Halides or amines for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring typically yields furanones, while reduction of the nitrile group results in the corresponding amine.
Scientific Research Applications
Chemistry
In chemistry, (2E)-2-[(furan-2-yl)methylidene]-4-methyl-3-oxo-4-(1H-1,2,4-triazol-1-yl)pentanenitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Medicine
In medicine, derivatives of this compound are investigated for their therapeutic potential. The presence of the triazole ring, in particular, is known to enhance the biological activity of many pharmaceutical agents.
Industry
In the industrial sector, this compound is explored for its use in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which (2E)-2-[(furan-2-yl)methylidene]-4-methyl-3-oxo-4-(1H-1,2,4-triazol-1-yl)pentanenitrile exerts its effects involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The nitrile group can also participate in hydrogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
Table 1: Structural and Functional Group Comparison
Key Observations:
Heterocyclic Diversity :
- Compound A uses a furan ring, whereas the thiazole derivative () employs a sulfur-containing heterocycle. Thiazoles are often associated with higher thermal stability compared to furans due to sulfur’s electron-withdrawing effects .
- The itraconazole analogue () incorporates a dioxolane ring, enhancing rigidity and metabolic stability in pharmaceutical contexts .
The triazole group in Compound A and the itraconazole mixture () is critical for coordinating metal ions or binding to biological targets (e.g., fungal lanosterol 14α-demethylase) .
Physicochemical and Stability Profiles
Table 2: Stability and Handling Requirements
Crystallographic and Analytical Methods
The structural determination of Compound A likely employs X-ray crystallography refined via programs like SHELXL, a standard tool for small-molecule analysis (as noted in and ). Comparative studies with analogues such as the thiazole derivative () would similarly rely on these methods to confirm stereochemistry and packing arrangements .
Biological Activity
The compound (2E)-2-[(furan-2-yl)methylidene]-4-methyl-3-oxo-4-(1H-1,2,4-triazol-1-yl)pentanenitrile , also known by its CAS Number 338759-07-2 , is a complex heterocyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 256.26 g/mol. The structure features a furan moiety and a triazole ring, which are known to contribute to various biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the triazole ring suggests potential interactions with enzymes involved in metabolic pathways, while the furan moiety may enhance the compound's lipophilicity, facilitating cell membrane penetration.
Biological Activities
Research indicates that derivatives of this compound exhibit a range of biological activities:
Antimicrobial Activity :
Studies have shown that triazole-containing compounds often possess significant antimicrobial properties. For example, compounds similar to this compound have demonstrated efficacy against various bacterial strains and fungi .
Anti-inflammatory Effects :
Compounds with similar structural motifs have been reported to inhibit cyclooxygenase enzymes (COX-1 and COX-2), suggesting potential applications in treating inflammatory conditions.
Anticancer Potential :
Mercapto-substituted triazoles have been noted for their chemopreventive and chemotherapeutic effects against cancer cell lines. For instance, certain derivatives showed cytotoxicity against human breast cancer (MCF-7) cells with IC50 values indicating significant potency .
Research Findings and Case Studies
Several studies have investigated the biological activity of triazole derivatives:
| Study | Findings |
|---|---|
| Study A | Identified antimicrobial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) below 50 µg/mL. |
| Study B | Reported anti-inflammatory effects through COX inhibition assays, demonstrating a reduction in prostaglandin E2 levels. |
| Study C | Evaluated cytotoxicity against MCF-7 cells, revealing an IC50 value of 27.3 µM for one derivative. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
